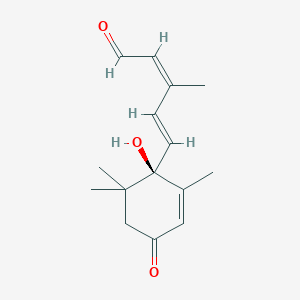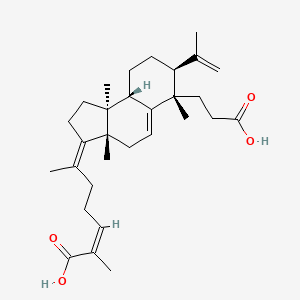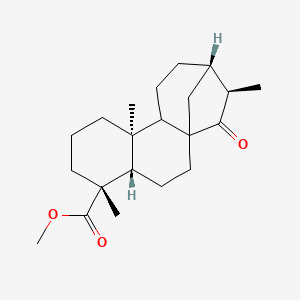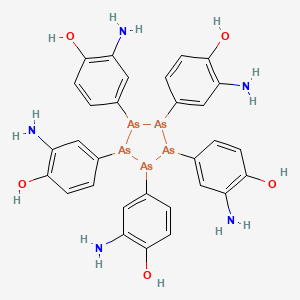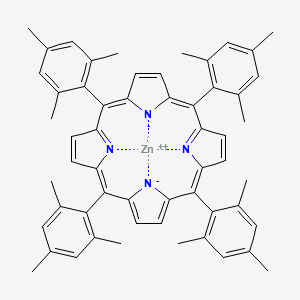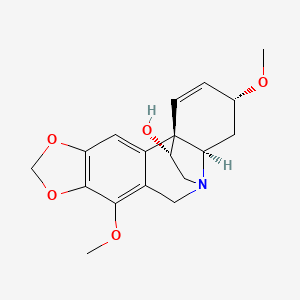
Ambelline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambelline is a chemical compound with the molecular formula C18H21NO5 and a molecular weight of 331.4 g/mol
Preparation Methods
The synthesis of Ambelline involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:
Formation of the Crinan Skeleton: This step involves constructing the core structure of the crinan alkaloid through cyclization reactions.
Introduction of Functional Groups: Methoxy groups are introduced at the 3 and 7 positions through methylation reactions.
Dehydrogenation: The 1,2-didehydro configuration is achieved through dehydrogenation reactions, often using oxidizing agents.
Hydroxylation: The hydroxyl group at the 11 position is introduced through selective hydroxylation reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Ambelline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ambelline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Ambelline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.
Interaction with Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Oxidative Stress Modulation: It can influence oxidative stress levels within cells, impacting cell survival and function
Comparison with Similar Compounds
Ambelline can be compared with other crinan alkaloids, such as:
This compound: Another crinan alkaloid with similar structural features but different functional groups.
Lycorine: Known for its potent biological activities, lycorine has a different substitution pattern on the crinan skeleton.
Galanthamine: Used in the treatment of Alzheimer’s disease, galanthamine has a similar core structure but distinct pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1R,13R,15R,18R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15-,18+/m0/s1 |
InChI Key |
QAHZAHIPKNLGAS-KZRPXEQKSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@]3(C=C1)[C@H](CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


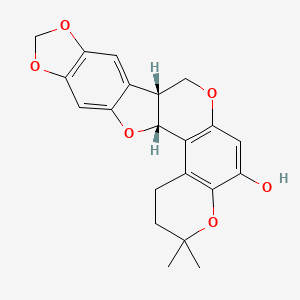
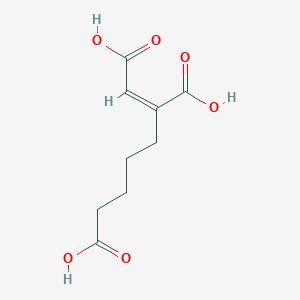

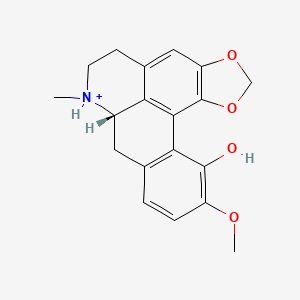
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)
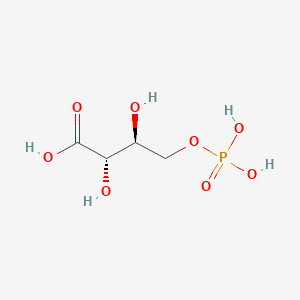

![1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262544.png)
